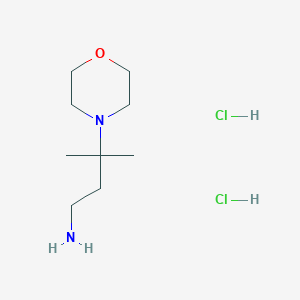
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring attached to a butan-1-amine backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2-butanone and morpholine.
Formation of Intermediate: The first step involves the reaction of 3-methyl-2-butanone with morpholine under acidic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3-methyl-3-(morpholin-4-yl)butan-1-amine.
Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical or industrial use.
化学反応の分析
Types of Reactions
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine or amine derivatives.
科学的研究の応用
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of morpholine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, morpholine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurological functions.
類似化合物との比較
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the butan-1-amine backbone.
3-methyl-2-butanone: A ketone used as a starting material in the synthesis of the compound.
4-methylphenethylamine: An amine with a similar backbone but different functional groups.
Uniqueness
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is unique due to its combination of a morpholine ring and a butan-1-amine backbone, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

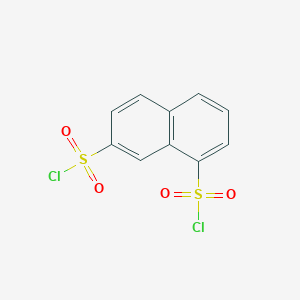
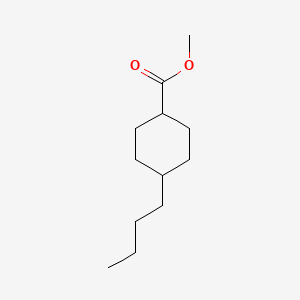
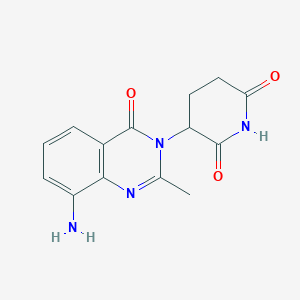
![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)
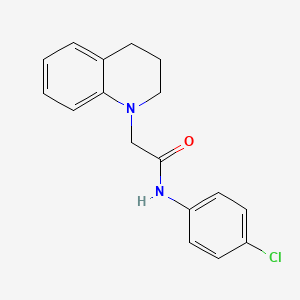
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
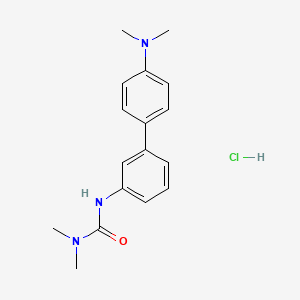
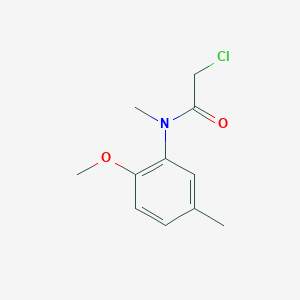
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
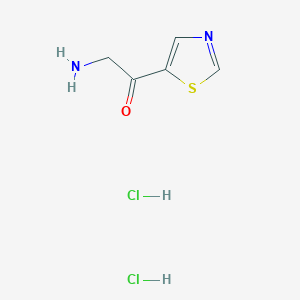
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
